N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its unique chemical structure and properties, which make it a promising candidate for use in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research involving N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One potential area of research is investigating its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Another potential area of research is investigating its potential use in combination with other drugs for treating cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves several steps. The starting materials include 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid and 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid. These are reacted with thionyl chloride to form the corresponding acid chloride derivatives. The acid chlorides are then reacted with N-(2-aminoethyl)acetamide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been used in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies investigating the role of inflammation in various diseases. It has also been studied for its potential use in treating cancer and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide |
---|---|
Molekularformel |
C15H15F3N4OS |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H15F3N4OS/c1-4-10-9(3)24-14(11(10)6-19)20-13(23)7-22-8(2)5-12(21-22)15(16,17)18/h5H,4,7H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
OFQRXHXZAWVLFV-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C)C |
Kanonische SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.